N'-(5-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
CAS No.: 941996-01-6
Cat. No.: VC5490346
Molecular Formula: C18H23ClN2O4
Molecular Weight: 366.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941996-01-6 |
|---|---|
| Molecular Formula | C18H23ClN2O4 |
| Molecular Weight | 366.84 |
| IUPAC Name | N'-(5-chloro-2-methylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C18H23ClN2O4/c1-12-5-6-13(19)9-15(12)21-17(23)16(22)20-10-14-11-24-18(25-14)7-3-2-4-8-18/h5-6,9,14H,2-4,7-8,10-11H2,1H3,(H,20,22)(H,21,23) |
| Standard InChI Key | KCLXSGXQJUTSEP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Introduction
Structural Characteristics and Molecular Architecture
Core Molecular Framework
N'-(5-Chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide belongs to the ethanediamide class, where both carboxyl groups of ethanedioic acid are replaced by amide functionalities. The molecule’s backbone consists of an ethanediamide group (-NH-C(=O)-C(=O)-NH-) bridging two distinct substituents:
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A 5-chloro-2-methylphenyl group at the N'-position, providing aromaticity and electron-withdrawing characteristics.
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A 1,4-dioxaspiro[4.5]decan-2-ylmethyl group at the N-position, introducing a spirocyclic ether system with a six-membered cyclohexane ring fused to a five-membered dioxolane ring.
The spirocyclic component imposes conformational rigidity, which may influence solubility, stability, and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 941996-01-6 | |
| Molecular Formula | C₁₈H₂₃ClN₂O₄ | |
| Molecular Weight | 366.84 g/mol | |
| IUPAC Name | N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-N'-(5-chloro-2-methylphenyl)oxamide | |
| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| InChI Key | KCLXSGXQJUTSEP-UHFFFAOYSA-N |
Synthesis and Production Pathways
Hypothesized Synthetic Routes
While explicit synthetic details for N'-(5-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide remain undisclosed, analogous ethanediamide syntheses suggest a multi-step process:
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Spirocyclic Precursor Preparation:
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Cyclocondensation of 1,5-diols with ketones or aldehydes to form the 1,4-dioxaspiro[4.5]decane system.
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Subsequent functionalization at the 2-position with a methylaminomethyl group via reductive amination or nucleophilic substitution.
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Ethanediamide Coupling:
This approach mirrors methods used for structurally similar compounds, such as the synthesis of 2'-carbamoyl-3'-methoxyoxanilic acid methyl ester, where methyl oxalyl chloride reacts with aromatic amines under controlled conditions .
Critical Reaction Parameters
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Temperature: Exothermic condensation reactions typically require cooling (0–5°C) to prevent side product formation .
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Solvent Selection: Polar aprotic solvents like dichloromethane or tetrahydrofuran facilitate amine-oxalyl chloride interactions.
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Stoichiometry: A slight excess of oxalyl chloride (1.1–1.2 equivalents) ensures complete conversion of the amine intermediate .
Physicochemical Properties and Stability
Solubility and Partitioning Behavior
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Log P (Octanol-Water): Estimated at 1.13–1.65, indicating moderate lipophilicity.
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Aqueous Solubility: Likely <10 mg/mL due to the bulky spirocyclic group and aromatic chloro substituent.
The 1,4-dioxaspiro[4.5]decane moiety may enhance solubility in ether-containing solvents compared to purely aliphatic analogs.
Thermal and Chemical Stability
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Thermal Decomposition: Predicted to occur above 250°C based on analogous spirocyclic ethers.
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Hydrolytic Sensitivity: The dioxolane ring is susceptible to acid-catalyzed hydrolysis, necessitating anhydrous storage conditions.
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